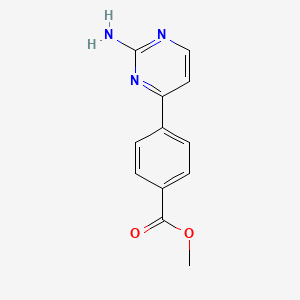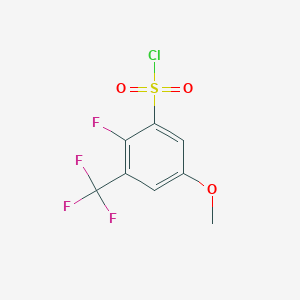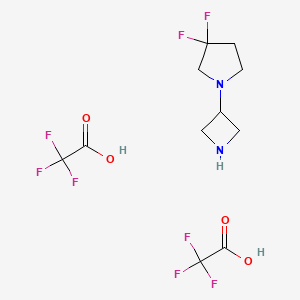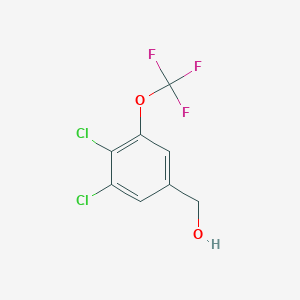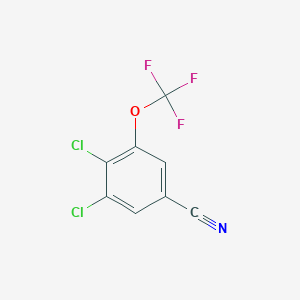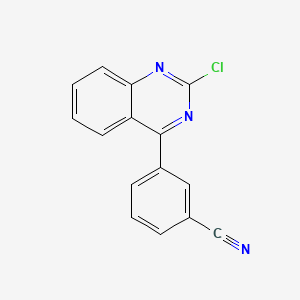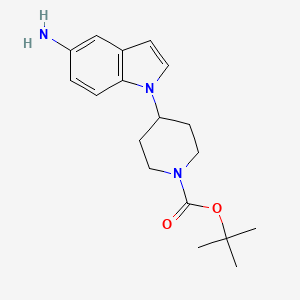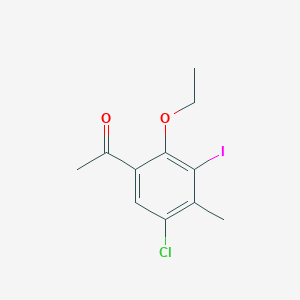
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
Benzenesulfonyl chloride compounds are generally used as organic building blocks . They are often ortho-substituted .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride compounds generally includes a benzene ring with a sulfonyl chloride group attached . The exact structure would depend on the positions and types of other substituents on the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride compounds can vary. For example, 2-(Trifluoromethyl)benzenesulfonyl chloride has a boiling point of 133-135 °C/14 mmHg and a density of 1.585 g/mL at 25 °C .Scientific Research Applications
Novel Nanofiltration Membranes
Researchers have synthesized novel sulfonated aromatic diamine monomers, utilized in the preparation of thin-film composite nanofiltration membranes for the treatment of dye solutions. These membranes exhibit increased water flux due to improved surface hydrophilicity, enhancing the rejection of dyes without compromising their efficiency. The introduction of sulfonic acid groups plays a crucial role in water permeation and dye rejection during the separation process (Yang Liu et al., 2012).
Regioselective Synthesis of Functionalized Compounds
The compound has been employed in the regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through uncatalyzed condensation reactions. This methodology provides a direct route to these functionalized compounds, showcasing the versatility of sulfonyl chlorides in organic synthesis (T. Rahn et al., 2008).
Sulfonation and Polymerization Catalysts
Sulfonyl chloride derivatives have been used as catalysts in the copolymerization of acrylates with ethene, leading to the production of high molecular weight polymers. These catalysts demonstrate the potential of sulfonyl chloride compounds in facilitating polymerization reactions and enhancing polymer yields (K. Skupov et al., 2007).
Advanced Photoinitiators
A study introduced a sulfonyl chloride-based compound as an efficient photoinitiator for free radical photopolymerization under LED irradiation. The use of this compound, in combination with various additives, exhibited higher efficiency compared to well-known commercial photoinitiators. This research highlights the potential of sulfonyl chloride derivatives in the development of new photoinitiating systems for photopolymerization (Jing Zhang et al., 2014).
Synthesis of Aromatic Multisulfonyl Chlorides
Functional aromatic multisulfonyl chlorides have been synthesized, serving as key intermediates in the creation of complex organic molecules. These compounds, due to their reactive sulfonyl chloride groups, are instrumental in constructing dendritic and other sophisticated structures, underlining the importance of sulfonyl chloride derivatives in synthetic organic chemistry (V. Percec et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-(trifluoromethyl)benzenesulfonyl chloride have been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation .
Mode of Action
Based on the reactions of similar compounds, it can be inferred that it may participate in nucleophilic substitution reactions .
Biochemical Pathways
It can be inferred that the compound might be involved in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
Result of Action
It can be inferred that the compound might contribute to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a sulfonylating agent, which means it can introduce a sulfonyl group into other molecules. This interaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . The compound’s ability to form stable sulfonyl derivatives makes it valuable in biochemical research and industrial applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of enzymes and other regulatory proteins, thereby modulating cellular processes . Additionally, its impact on gene expression can result in altered cellular responses, which can be beneficial or detrimental depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or regulatory regions. This interaction can lead to changes in enzyme activity, which in turn affects various biochemical pathways . The compound’s ability to modify gene expression is also linked to its interaction with transcription factors and other regulatory proteins, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be beneficial or harmful depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . This interaction can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O3S/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)20(10,17)18/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKBHYNFGQCVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1S(=O)(=O)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)

![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)

